Disodium trans-epoxysuccinate

Description

Significance in Chemical and Biochemical Sciences

In the chemical and biochemical sciences, disodium (B8443419) trans-epoxysuccinate and its parent acid are recognized for several key roles. The epoxide ring is highly reactive, making it a valuable electrophilic "warhead" in the design of enzyme inhibitors. biorxiv.org Specifically, derivatives of trans-epoxysuccinic acid are foundational to a class of irreversible inhibitors targeting cysteine proteases. biorxiv.org The natural product E-64, a potent and widely studied inhibitor of this class, features a trans-epoxysuccinyl group that covalently binds to the active site cysteine of enzymes like papain, cathepsins, and calpains. biorxiv.orgnih.gov

Furthermore, the compound serves as a chiral building block in organic synthesis. ontosight.ai Its stereospecific enzymatic hydrolysis is a key application in biotechnology. For instance, the enzyme trans-epoxysuccinate hydrolase catalyzes the conversion of trans-epoxysuccinate into meso-tartaric acid, a valuable chiral compound. researchgate.net This biocatalytic route is significant for its high stereoselectivity and environmentally benign conditions. researchgate.net The compound has also been explored as a starting material for the synthesis of other complex molecules, such as the novel serine racemase inhibitor L-erythro-β-hydroxyasparagine. nstl.gov.cn Additionally, its hydrogenolysis to disodium malate (B86768) using palladium catalysts has been studied, highlighting its potential in developing biodegradable alternatives for various chemical processes.

Stereochemical Considerations and Isomeric Forms

Stereochemistry, the three-dimensional arrangement of atoms, is crucial to the function of epoxysuccinates. gacariyalur.ac.in The molecule contains two stereogenic centers at the carbon atoms of the epoxide ring, leading to the possibility of different stereoisomers. gacariyalur.ac.in The specific arrangement of the carboxylate groups relative to the plane of the epoxide ring defines its isomeric form and profoundly influences its biological activity.

Disodium epoxysuccinate exists in two primary diastereomeric forms: trans and cis. The distinction lies in the spatial orientation of the two carboxylate groups.

In trans-epoxysuccinate , the carboxylate groups are on opposite sides of the epoxide ring. This configuration is found in nature in compounds like the cysteine protease inhibitor E-64. nih.gov

In cis-epoxysuccinate , the carboxylate groups are on the same side of the ring. This isomer is a substrate for a different class of enzymes, cis-epoxysuccinate hydrolases (CESHs), which are used in the industrial production of enantiomerically pure L(+)- and D(–)-tartaric acid. nih.govnih.gov

This structural difference leads to distinct biological roles. While trans-epoxysuccinyl derivatives are known as potent inhibitors of cysteine proteases, the cis isomer is primarily recognized as a substrate for specific hydrolases. gacariyalur.ac.in The enzymes that act on these isomers are highly specific; for example, trans-epoxysuccinate hydrolase acts on the trans isomer to produce meso-tartaric acid, while cis-epoxysuccinate hydrolase acts on the cis isomer. researchgate.netnih.gov

The rigid, strained three-membered epoxide ring imposes significant conformational constraints on the molecule. This lack of rotational freedom, combined with the stereochemistry of the carboxylate groups, dictates the molecule's reactivity and how it interacts with enzyme active sites.

In trans-epoxysuccinate derivatives, the fixed trans geometry is essential for its function as an irreversible enzyme inhibitor. nih.gov The epoxide acts as an electrophilic "warhead" that is susceptible to nucleophilic attack by the thiolate anion of a cysteine residue in the active site of a protease. nih.gov This attack proceeds via an SN2 mechanism, leading to the opening of the epoxide ring and the formation of a stable, covalent thioether bond between the inhibitor and the enzyme, thus inactivating it. The specific (2S,3S) stereochemistry is often crucial for potent inhibitory activity against proteases like cathepsins. biorxiv.org The constrained structure correctly positions the electrophilic carbon for attack and allows other parts of the inhibitor molecule to make optimal contact with the enzyme's binding pockets. nih.gov

In contrast, the cis isomer binds differently to its target enzymes (cis-epoxysuccinate hydrolases), which are structured to accommodate the cis configuration and facilitate hydrolysis to produce tartaric acid, rather than acting as inhibitors. nih.gov The conformational rigidity of both isomers is a key factor in the high stereospecificity observed in their respective enzymatic reactions.

Overview of Current Research Trajectories and Potential

Current research on disodium trans-epoxysuccinate and its derivatives continues to build on its established roles while exploring new applications.

A major focus remains the design and synthesis of highly selective cysteine protease inhibitors. nih.gov Derivatives of L-trans-epoxysuccinate are being developed as specific inhibitors for enzymes like cathepsin L, which is implicated in cancer metastasis and osteoporosis. nih.govwhiterose.ac.uk The development of E-64d (Loxistatin), a prodrug of an E-64 derivative, for potential therapeutic use in muscular dystrophy and viral infections underscores the clinical relevance of this line of research. biorxiv.org

Another significant trajectory is in the field of biocatalysis. The enzymatic synthesis of the E-64 warhead, (2S,3S)-trans-epoxysuccinic acid, from fumaric acid has been uncovered, opening avenues for the combinatorial biosynthesis of new protease inhibitors. biorxiv.org This approach allows for the creation of libraries of E-64 analogs with potentially improved potency and selectivity. biorxiv.org Furthermore, research into trans-epoxysuccinate hydrolase from various microorganisms, such as Pseudomonas koreensis, aims to understand its catalytic mechanism to optimize the production of meso-tartaric acid. researchgate.net

The potential of epoxysuccinates also extends to materials science, where they are investigated as building blocks for biodegradable copolymers used as environmentally friendly detergent builders. researchgate.net These polymers exhibit excellent chelating and dispersion properties, offering a sustainable alternative to traditional phosphate-based additives. researchgate.net

Data Tables

Table 1: Properties and Isomeric Forms of Epoxysuccinate

| Property | trans-Epoxysuccinate | cis-Epoxysuccinate |

| Stereochemistry | Carboxylate groups on opposite sides of the epoxide ring. | Carboxylate groups on the same side of the epoxide ring. |

| Primary Biological Role | Precursor to irreversible cysteine protease inhibitors (e.g., E-64). biorxiv.orgnih.gov | Substrate for cis-epoxysuccinate hydrolases (CESH). nih.gov |

| Main Enzymatic Product | meso-Tartaric Acid (via trans-epoxysuccinate hydrolase). researchgate.net | L(+)- or D(–)-Tartaric Acid (via CESH). nih.gov |

Table 2: Research Findings on trans-Epoxysuccinate and its Derivatives

| Research Area | Key Finding | Significance |

| Enzyme Inhibition | The trans-epoxysuccinyl group is an electrophilic "warhead" that irreversibly binds to the active site of cysteine proteases. nih.gov | Forms the basis for designing potent inhibitors (e.g., E-64, Loxistatin) for diseases like cancer and muscular dystrophy. biorxiv.orgnih.gov |

| Biocatalysis | trans-Epoxysuccinate hydrolase from Pseudomonas koreensis converts the substrate to meso-tartaric acid with high efficiency (kcat of 99.75 s⁻¹). researchgate.net | Provides a stereospecific and green route to a valuable chiral chemical. researchgate.net |

| Biosynthesis | The biosynthetic pathway for E-64 starts with the epoxidation of fumaric acid to (2S,3S)-trans-epoxysuccinic acid. biorxiv.org | Enables the potential for combinatorial biocatalysis to create novel protease inhibitors. biorxiv.org |

| Chemical Synthesis | Can be used as a starting material for the synthesis of other chiral molecules, such as L-erythro-β-hydroxyasparagine. nstl.gov.cn | Expands its utility as a versatile building block in organic chemistry. ontosight.ai |

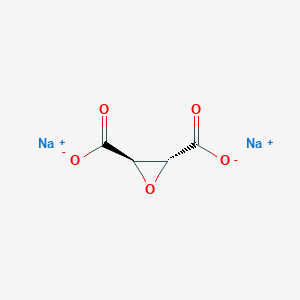

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

41999-61-5 |

|---|---|

Molecular Formula |

C4H2Na2O5 |

Molecular Weight |

176.03 g/mol |

IUPAC Name |

disodium;(2R,3R)-oxirane-2,3-dicarboxylate |

InChI |

InChI=1S/C4H4O5.2Na/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/t1-,2-;;/m1../s1 |

InChI Key |

BOOBCDRJMPBXQP-OLXYHTOASA-L |

Isomeric SMILES |

[C@@H]1([C@@H](O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1(C(O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Disodium Trans Epoxysuccinate

Laboratory-Scale Synthesis Techniques

The laboratory synthesis relies on well-established chemical reactions, utilizing specific precursors, oxidizing agents, and catalysts to ensure an efficient conversion to the desired product.

The foundation of the synthesis is the epoxidation of a four-carbon unsaturated dicarboxylic acid. The stereochemistry of the starting material is crucial as it dictates the stereochemistry of the final epoxidized product.

The epoxidation pathway often begins with readily available precursors like maleic anhydride (B1165640) or maleic acid. In aqueous solutions, maleic anhydride is rapidly hydrolyzed to form maleic acid. researchgate.netgoogle.com Maleic acid, the cis-isomer of butenedioic acid, undergoes epoxidation across its double bond to yield cis-epoxysuccinic acid. niscpr.res.inacs.org Subsequent neutralization with a sodium base would produce disodium (B8443419) cis-epoxysuccinate.

To synthesize the target compound, disodium trans-epoxysuccinate, the corresponding trans-isomer, fumaric acid, must be used as the starting precursor. The epoxidation of fumaric acid under similar catalytic conditions proceeds to form trans-epoxysuccinic acid, which is then converted to its disodium salt. acs.org While the reaction with maleic acid is often rapid, the epoxidation of fumaric acid can require more rigorous conditions, such as a higher catalyst concentration, to achieve a practical reaction rate. acs.org

A comparative summary of the epoxidation of maleic and fumaric acids is presented below.

| Starting Material | Catalyst Conc. (mol %) | Temperature (°C) | Time (hr) | Product | Yield (%) |

| Maleic Acid | 2 | 65 | 1.5 | Disodium cis-epoxysuccinate | 100 |

| Fumaric Acid | 10 | 65 | 1.5 | This compound | 86 |

| This table is based on data presented in research by Payne and Williams. acs.org |

Hydrogen peroxide (H₂O₂) serves as the primary oxidizing agent in this synthesis. researchgate.netniscpr.res.inacs.org It is particularly effective for the epoxidation of electron-deficient alkenes like α,β-unsaturated acids, which are often resistant to epoxidation by organic peracids. niscpr.res.in

In the presence of a metal catalyst such as tungstate (B81510) or molybdate (B1676688), hydrogen peroxide forms a more potent oxidizing species in situ. niscpr.res.in The catalyst reacts with H₂O₂ to generate peroxyacid anions (e.g., peroxytungstate). niscpr.res.in These species are the active agents that transfer an oxygen atom to the double bond of the dicarboxylic acid, forming the epoxide ring. niscpr.res.in

Kinetic studies have shown that the reaction order with respect to hydrogen peroxide can vary. Some studies report a zero-order dependence, suggesting that the formation of the active catalytic species is rapid and the subsequent attack on the alkene is the rate-limiting step. niscpr.res.in Other research indicates a more complex, 1.6-order dependence on the concentration of hydrogen peroxide, pointing to different mechanistic details under specific conditions. researchgate.netresearchgate.net

The use of a catalyst is essential for the epoxidation of these unsaturated acids by hydrogen peroxide. Inorganic compounds of transition metals like tungsten and molybdenum are particularly effective. niscpr.res.in

Sodium tungstate (Na₂WO₄) is a widely employed and highly efficient catalyst for this reaction. researchgate.netacs.orgsbq.org.br Molybdate salts, such as sodium molybdate or ammonium (B1175870) molybdate, also catalyze the epoxidation, though often with lower efficiency than their tungstate counterparts. niscpr.res.innbinno.com

Kinetic studies comparing the two have demonstrated that the tungstate-catalyzed epoxidation of maleic acid is faster than the molybdate-catalyzed reaction. niscpr.res.in This enhanced catalytic activity is attributed to the greater stability of the peroxytungstate anion compared to the peroxymolybdate anion. niscpr.res.in In aqueous solution, these catalyst salts form acid anions which are then oxidized by hydrogen peroxide to the active peroxyacid species responsible for epoxidation. niscpr.res.in The catalytic cycle relies on the ability of these metals to form stable peroxy complexes that can effectively transfer an oxygen atom.

The efficiency and rate of the epoxidation reaction are highly dependent on the reaction conditions, which must be carefully optimized.

Catalyst Concentration: The reaction rate shows a direct dependence on the concentration of the catalyst. Kinetic studies have indicated that the reaction is first-order with respect to the catalyst concentration. niscpr.res.in Increasing the amount of sodium tungstate, for instance, leads to a proportional increase in the rate of epoxidation.

Effect of Sodium Tungstate Concentration on Reaction Rate

| [Na₂WO₄] x 10³ (mol/L) | k_obs x 10⁵ (mol/L·min) |

|---|---|

| 2.0 | 0.92 |

| 4.0 | 1.90 |

| 6.0 | 2.80 |

| 8.0 | 3.75 |

| 10.0 | 4.60 |

This table is based on kinetic data for the epoxidation of maleic acid. niscpr.res.in

Temperature: The reaction temperature significantly influences the reaction rate. As with most chemical reactions, increasing the temperature accelerates the rate of epoxidation. The activation energy for the sodium tungstate-catalyzed oxidation of maleic acid has been determined to be 59.121 kJ/mol. researchgate.net

Effect of Temperature on Reaction Rate Constant

| Temperature (°C) | k x 10³ (L/mol·s) |

|---|---|

| 60 | 4.38 |

| 65 | 6.55 |

| 70 | 9.01 |

| 75 | 11.80 |

This table is based on kinetic data for the epoxidation of maleic acid. researchgate.net

pH: The pH of the reaction medium is a critical parameter. The catalytic activity of tungstate and molybdate is maximized at a pH where the concentration of the peroxyacid anion species is highest. niscpr.res.in The optimal pH range is typically maintained between 4 and 7. niscpr.res.inacs.org

Solvent: The choice of solvent can also affect the reaction. Studies have shown that the epoxidation rate decreases as the dielectric constant of the medium is lowered, for example, by decreasing the proportion of water in an ethanol-water mixture. niscpr.res.in

Controlled Reaction Parameters for Yield and Purity

The successful synthesis of this compound with high yield and purity hinges on the meticulous control of several reaction parameters. Among the most critical are pH regulation and temperature control during the epoxidation process.

pH Regulation during Epoxidation

The pH of the reaction medium plays a pivotal role in the epoxidation of the precursor, typically a salt of fumaric acid. Maintaining an optimal pH range is essential for several reasons. Firstly, it influences the stability of the oxidizing agent, commonly hydrogen peroxide, preventing its decomposition and ensuring its availability for the epoxidation reaction. Secondly, the pH affects the catalytic activity of catalysts such as sodium tungstate or sodium molybdate, which are often employed to facilitate the reaction.

| Parameter | Optimal Range/Condition | Rationale |

| pH during Epoxidation | 5 - 7 | Prevents decomposition of hydrogen peroxide and optimizes catalyst activity. |

Temperature Control for Reaction Efficiency

Temperature is another critical parameter that must be carefully managed to ensure both the efficiency of the reaction and the stability of the product. The epoxidation reaction is exothermic, and without proper temperature control, the reaction rate can become difficult to manage, potentially leading to runaway reactions and the formation of impurities.

Studies on the synthesis of related epoxides have shown that a moderate temperature range is generally preferred. For instance, in the synthesis of acetonedicarboxylic acid, a process that also involves careful control of reaction conditions, maintaining a low temperature is crucial to prevent a significant decrease in yield. Similarly, for the epoxidation of certain alkenes, reactions are often conducted at controlled temperatures to ensure selectivity and prevent the decomposition of the epoxide product. While specific optimal temperatures for the synthesis of this compound are proprietary to industrial processes, laboratory-scale syntheses often proceed at temperatures that balance a reasonable reaction rate with the minimization of side reactions.

| Parameter | Optimal Range/Condition | Rationale |

| Reaction Temperature | Moderate (Specifics proprietary) | Balances reaction rate with the prevention of side reactions and product decomposition. |

Post-Synthesis Purification Strategies

Following the synthesis, the crude this compound must undergo purification to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method is crucial for obtaining a product of high purity suitable for its intended applications.

Recrystallization from Organic Solvents (e.g., Acetone)

Recrystallization is a powerful technique for purifying solid compounds. The principle behind this method is the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. For this compound, a common approach involves the use of a mixed solvent system, such as acetone (B3395972) and water.

The process typically involves dissolving the crude product in a minimum amount of hot solvent, in which it is highly soluble. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals. Impurities, which are present in smaller amounts, tend to remain dissolved in the solvent. The purified crystals can then be collected by filtration. The use of acetone is advantageous as it is a good solvent for many organic impurities while having limited solubility for the disodium salt at lower temperatures, thus facilitating its precipitation in a pure form. The efficiency of recrystallization can be influenced by the choice of solvent, the rate of cooling, and the presence of seed crystals.

Precipitation Methods

Precipitation is another widely used technique for the purification of salts like this compound. This method relies on changing the solvent composition to decrease the solubility of the desired compound, thereby causing it to precipitate out of the solution.

In the context of this compound, precipitation can be induced by adding a miscible organic solvent, in which the salt is insoluble, to an aqueous solution of the crude product. This change in the solvent polarity reduces the solvation of the disodium salt, leading to its precipitation. The choice of the precipitating solvent is critical and depends on its ability to be miscible with water while being a poor solvent for the target compound. The precipitated solid can then be isolated by filtration, washed with a small amount of the precipitating solvent to remove any adhering impurities, and dried. This method is particularly useful for removing highly water-soluble impurities.

Industrial Production Methods

The industrial-scale production of this compound is a complex process that requires careful optimization of reaction conditions and purification steps to ensure high yield, purity, and cost-effectiveness. While specific details of commercial processes are often proprietary, the general principles are based on the laboratory-scale synthesis methodologies but are adapted for large-scale manufacturing.

The transition from batch processing to continuous processing is a key trend in the chemical industry to improve efficiency and reduce costs. For related compounds like succinimide (B58015) dispersants, there is a focus on developing continuous processes to achieve an order-of-magnitude reduction in equipment size and associated capital costs. This involves establishing a firm kinetic understanding of the chemistry and developing reactor modeling tools.

The industrial synthesis of related compounds, such as polyepoxysuccinic acid, often starts with maleic anhydride, which is hydrolyzed and then epoxidized. The purification of the final product on an industrial scale may involve techniques such as crystallization, filtration, and drying, all carried out in large-scale chemical reactors and processing equipment. The choice of materials for construction of the reactors and handling equipment is also a critical consideration to prevent corrosion and contamination.

Scaling-Up Synthetic Routes

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several process parameters to ensure safety, efficiency, and cost-effectiveness. The primary route for its synthesis involves the epoxidation of disodium fumarate (B1241708), typically using hydrogen peroxide as the oxidizing agent in an aqueous solution. A common catalyst for this reaction is sodium tungstate.

Key parameters that require optimization during scale-up include:

Reactant Concentration: Higher concentrations are generally preferred to maximize reactor throughput, but this can also lead to increased viscosity and potential side reactions. Finding an optimal concentration balance is crucial.

Catalyst Loading: The amount of sodium tungstate catalyst directly influences the reaction rate. On a large scale, minimizing catalyst usage without compromising yield and reaction time is economically important.

Temperature Control: The epoxidation reaction is exothermic. Efficient heat removal is critical to prevent thermal runaways and decomposition of hydrogen peroxide. Industrial reactors require robust cooling systems to maintain a stable temperature, typically in the range of 50-70°C.

pH Control: The pH of the reaction mixture significantly affects the stability of the epoxide ring and the catalytic activity. Maintaining a slightly alkaline pH (around 8-10) is generally optimal for the formation of the disodium salt.

Addition Rate of Hydrogen Peroxide: A controlled, gradual addition of hydrogen peroxide is essential to manage the reaction exotherm and to avoid high local concentrations that could lead to side reactions or decomposition.

Agitation: Proper mixing is vital to ensure homogeneity of reactants and catalyst, and to facilitate efficient heat transfer. The type and speed of the agitator must be carefully selected for the specific reactor geometry.

Product Isolation and Purification: On a large scale, crystallization is a common method for isolating the this compound from the reaction mixture. The process must be optimized to maximize yield and purity.

The following interactive data table summarizes typical process parameters for the scaled-up synthesis of this compound.

| Parameter | Value | Significance |

| Starting Material | Disodium Fumarate | The trans-isomer precursor. |

| Oxidizing Agent | Hydrogen Peroxide (30-50% aq.) | A common and relatively clean oxidant. |

| Catalyst | Sodium Tungstate | Effective for epoxidation in aqueous media. |

| Solvent | Water | A green and readily available solvent. |

| Temperature | 50-70°C | Balances reaction rate and stability. |

| pH | 8-10 | Optimizes catalyst activity and product stability. |

| Reaction Time | 2-6 hours | Dependent on other process parameters. |

Continuous Reactor Systems for Efficiency

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of this compound, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. The implementation of continuous reactor systems can lead to higher throughput and more efficient production.

A typical continuous process for the synthesis of this compound would involve the following stages:

Reagent Feeding: Separate streams of aqueous disodium fumarate, hydrogen peroxide, and a catalyst solution (e.g., sodium tungstate) are continuously pumped into the reactor system.

Mixing: The reactant streams are combined in a static mixer or a micromixer to ensure rapid and efficient mixing before entering the main reactor.

Reaction: The reaction mixture flows through a heated reactor, which could be a packed-bed reactor containing an immobilized catalyst or a coiled tube reactor. The reactor design ensures a specific residence time for the reactants to achieve high conversion.

Quenching and Work-up: The product stream exiting the reactor can be continuously quenched to stop the reaction and then directed to a separation and purification unit, such as a continuous crystallizer.

The design of the continuous reactor is critical for achieving high efficiency. Factors such as reactor material, channel dimensions, and flow rates must be carefully optimized. For instance, the use of additively manufactured reactors with complex internal geometries can further enhance mixing and heat transfer, leading to improved process performance. mdpi.com

The table below outlines key design considerations for a continuous reactor system for this synthesis.

| Reactor Parameter | Design Consideration | Impact on Efficiency |

| Reactor Type | Packed-bed, Coiled Tube, Microreactor | Influences heat/mass transfer and scalability. |

| Material of Construction | Glass, Stainless Steel, Specialized Polymers | Must be compatible with reactants and reaction conditions. |

| Channel/Tube Diameter | Millimeter to centimeter scale | Affects surface-area-to-volume ratio and flow characteristics. |

| Reactor Length | Variable | Determines the residence time at a given flow rate. |

| Flow Rate | Variable | Controls residence time and throughput. |

| Temperature Control | Jacketed reactor, heat exchangers | Crucial for maintaining optimal reaction temperature and safety. |

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound to minimize environmental impact and improve sustainability. Key areas of focus include the use of safer solvents, the development of solvent-free synthetic methods, and a deeper understanding of reaction mechanisms to improve efficiency.

Solvent-Free Organic Synthesis Modalities

Solvent-free synthesis offers significant environmental benefits by eliminating the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution. For the synthesis of this compound, mechanochemistry has emerged as a promising solvent-free approach.

Mechanochemical synthesis involves the use of mechanical force, such as grinding or milling, to initiate and sustain chemical reactions in the solid state. This technique can lead to shorter reaction times, higher yields, and reduced waste generation compared to traditional solution-based methods.

In a potential mechanochemical route to this compound, solid disodium fumarate would be milled with a solid oxidizing agent, such as a peroxy acid derivative or a solid source of hydrogen peroxide (e.g., urea-hydrogen peroxide), in the presence of a solid catalyst. The mechanical energy input facilitates the intimate mixing of reactants and promotes the chemical transformation.

Potential advantages of a mechanochemical approach include:

Elimination of Solvent: Reduces environmental impact and simplifies product isolation.

Energy Efficiency: Reactions can often be carried out at room temperature, reducing energy consumption.

Improved Safety: Avoids the risks associated with handling flammable and toxic solvents.

Novel Reactivity: Mechanical activation can sometimes lead to different reaction pathways and product selectivities compared to solution-phase reactions.

The following table presents a conceptual comparison of a traditional solvent-based synthesis with a potential solvent-free mechanochemical approach.

| Feature | Solvent-Based Synthesis | Mechanochemical Synthesis (Conceptual) |

| Solvent | Water | None |

| Energy Input | Heating (50-70°C) | Mechanical Milling |

| Reaction Time | Hours | Potentially shorter (minutes to hours) |

| Waste Generation | Aqueous waste stream | Minimal solid waste |

| Product Isolation | Crystallization from solution | Direct isolation of solid product |

Mechanistic Investigations of Solid-State Reactions

Understanding the mechanism of solid-state reactions is crucial for optimizing solvent-free synthetic methods. For the epoxidation of disodium fumarate in the solid state, the reaction would proceed through a series of steps involving the interaction of the solid reactants at their crystal interfaces.

While specific mechanistic studies on the solid-state epoxidation of disodium fumarate are not extensively reported, insights can be drawn from related solid-state reactions. The reaction mechanism is believed to involve the following key stages:

Formation of Active Oxidizing Species: In the presence of a catalyst, the solid oxidizing agent is activated. For instance, if sodium tungstate is used, it would interact with the hydrogen peroxide source to form a peroxotungstate species.

Interfacial Contact and Reaction: The activated oxidizing species at the crystal surface of one reactant interacts with the double bond of a disodium fumarate molecule at the crystal surface of the other reactant. The efficiency of this step is highly dependent on the degree of mixing and the surface area of the reactants, which are enhanced by the milling process.

Product Formation and Lattice Reorganization: As the reaction proceeds, the newly formed this compound molecules will form a new solid phase. The continuous mechanical action helps to break up the product layer, exposing fresh reactant surfaces and allowing the reaction to go to completion.

The kinetics of solid-state reactions are often complex and can be influenced by factors such as particle size, crystal packing, and the presence of defects in the crystal lattice. The study of these reactions often employs techniques such as X-ray diffraction (XRD) to monitor the changes in the solid phases over time and differential scanning calorimetry (DSC) to study the thermal events associated with the reaction. A kinetic study of the isomerization of maleic acid to fumaric acid has shown that reaction rates can be modeled to understand the transformation process, which provides a framework for how the epoxidation could be studied. nih.gov

Chemical Reactivity and Mechanistic Studies of Disodium Trans Epoxysuccinate

Hydrolysis Pathways of the Epoxide Ring

The hydrolysis of the epoxide ring in disodium (B8443419) trans-epoxysuccinate is a key reaction that leads to the formation of vicinal diols, also known as glycols. libretexts.orglibretexts.orgbyjus.com This process involves the addition of a water molecule across the C-O bonds of the epoxide.

The hydrolysis of disodium trans-epoxysuccinate yields disodium tartrate, a salt of tartaric acid. google.comwikipedia.org The reaction proceeds by cleaving the epoxide ring to form two hydroxyl groups on adjacent carbon atoms. Consistent with the mechanism of epoxide hydrolysis, the reaction results in a trans-1,2-diol. libretexts.orgbyjus.comtestbook.com In the case of trans-epoxysuccinate, the product is meso-tartrate, as confirmed in enzymatic hydrolysis studies. wikipedia.org

| Substrate | Reagent | Product |

|---|---|---|

| This compound | Water (H₂O) | Disodium tartrate |

The hydrolysis of epoxides can be catalyzed by both acids and bases, proceeding through different mechanisms. libretexts.orglibretexts.orgbyjus.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction begins with the protonation of the epoxide oxygen atom, which creates a better leaving group. byjus.comresearchgate.net This is followed by a nucleophilic attack by a water molecule on one of the epoxide carbons. libretexts.orglibretexts.org The mechanism is considered a hybrid between an SN1 and SN2 reaction, where the C-O bond begins to break before the nucleophile fully attacks. libretexts.orgbyjus.com For a symmetrical epoxide like this compound, the attack can occur on either carbon atom, leading to the same trans-diol product after deprotonation. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis: In a basic aqueous environment, a hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks one of the electrophilic carbon atoms of the epoxide ring. byjus.comtestbook.com This attack occurs via an SN2 mechanism, causing the ring to open and form an alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of the alkoxide by water yields the final 1,2-diol product. libretexts.orgbyjus.com The high reactivity of epoxides in this reaction is driven by the relief of ring strain in the three-membered ring. libretexts.orglibretexts.org

Oxidation Reactions and Derivative Formation

The conversion of this compound is a critical step in the synthesis of valuable chemical compounds.

This compound can be efficiently converted into disodium tartrate, a salt of d,l-tartaric acid. This transformation is primarily achieved through hydrolysis. google.com Industrial processes have been developed to optimize this conversion. By controlling reaction conditions, the formation of impurities can be minimized and reaction times can be shortened. For instance, hydrolyzing an aqueous solution of an alkali metal epoxysuccinate at a pH range of 6 to 11, at elevated temperatures up to 200°C, and under superatmospheric pressure can effectively produce high-purity disodium tartrate. google.com Reaction times of approximately one hour under these conditions are often sufficient to convert nearly all of the epoxysuccinate to the desired tartrate. google.com

| Parameter | Range/Value | Reference |

|---|---|---|

| pH | 6 to 11 | google.com |

| Temperature | Up to 200°C (typically 140-160°C) | google.com |

| Pressure | Superatmospheric (up to 484 kPa gauge) | google.com |

| Concentration | ~30-35% by weight in aqueous solution | google.com |

While the conversion of this compound to tartaric acid derivatives is accomplished via hydrolysis, the formation of the epoxide itself is an oxidation reaction. The synthesis typically starts from an unsaturated precursor, such as disodium maleate (B1232345) or fumarate (B1241708). This precursor is oxidized to create the epoxide ring.

Common oxidizing agents used for epoxidation of alkenes include peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA). fiveable.meorientjchem.orgjove.com In industrial settings, hydrogen peroxide is a frequently used oxidant, often in the presence of a catalyst. For the synthesis of epoxysuccinic acid, a tungstate (B81510) catalyst is commonly employed with hydrogen peroxide to oxidize maleic anhydride (B1165640). researchgate.net The conditions for this epoxidation, including temperature, time, and reactant ratios, are carefully controlled to maximize the yield of the epoxysuccinic acid product. researchgate.net

Nucleophilic Substitution Reactions

The significant ring strain of the epoxide functional group makes this compound susceptible to ring-opening reactions by a wide range of nucleophiles. fiveable.mewikipedia.org These reactions proceed via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In this mechanism, the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous breaking of a carbon-oxygen bond. wikipedia.org This process results in the opening of the ring and the formation of a new bond between the nucleophile and the carbon atom.

The general form of this reaction with this compound involves an attack by a nucleophile (Nuc:⁻), resulting in a substituted tartrate derivative. A variety of nucleophiles can be employed, including alcohols, amines, thiols, and halides, each leading to a different class of product. wikipedia.org

| Nucleophile | Product Type |

|---|---|

| Hydroxide (OH⁻) | Diol (Tartrate) |

| Alkoxide (RO⁻) | Hydroxy ether |

| Amine (RNH₂) | Hydroxy amine (Amino alcohol) |

| Thiolate (RS⁻) | Hydroxy thioether |

| Halide (X⁻) | Halohydrin |

Compound Index

| Compound Name |

|---|

| Disodium maleate |

| Disodium tartrate |

| This compound |

| Epoxysuccinic acid |

| Hydrogen peroxide |

| Maleic anhydride |

| meso-tartrate |

| meta-chloroperoxybenzoic acid (mCPBA) |

| Tartaric acid |

Reactivity of Carboxylate Groups with Nucleophiles

The carboxylate groups of this compound, like those of other carboxylic acid salts, are generally considered to be weak electrophiles. In solution, the negatively charged carboxylate is a poor leaving group, rendering it relatively unreactive towards nucleophilic acyl substitution. libretexts.org This low reactivity is a general characteristic of carboxylates, which are the least reactive among the carboxylic acid derivatives toward nucleophiles. libretexts.org

However, the reactivity of carboxylate groups can be enhanced under certain conditions. In the gas phase, for instance, carboxylates have been shown to be reactive nucleophiles. While not a common scenario for preparative chemistry, this highlights the intrinsic chemical properties of the functional group. In synthetic applications, the carboxylate can be activated to facilitate reactions with nucleophiles. One common strategy involves the conversion of the carboxylate into a more reactive species, such as an ester or an amide, which can then undergo further transformations.

Synthesis of Esters and Amides

The synthesis of esters and amides from this compound typically requires activation of the carboxylate groups. Direct esterification or amidation is generally not feasible due to the low reactivity of the carboxylate.

One notable approach to amide synthesis involves enzymatic catalysis. The acidic form, trans-epoxysuccinic acid, can be condensed with L-amino acids and other amines using specific enzymes. researchgate.net This biosynthetic pathway utilizes an ATP-grasp enzyme for the initial condensation with an amino acid, followed by an amide bond synthetase for the subsequent reaction with an amine. researchgate.net This enzymatic approach offers high stereoselectivity and scalability, providing a green and efficient route to amide derivatives of trans-epoxysuccinic acid. researchgate.net

For the synthesis of esters, while direct reaction with alcohols is inefficient, the carboxylate can be converted to a more reactive intermediate. For example, reaction with an activating agent can form a species that is more susceptible to nucleophilic attack by an alcohol. General methods for ester synthesis from carboxylic acids include the Fischer esterification, which requires acidic conditions, and reactions involving acyl chlorides or acid anhydrides. libretexts.org While not specifically detailed for this compound, these established methods could potentially be adapted for its esterification following protonation to the corresponding carboxylic acid.

Hydrogenolysis and Reduction Chemistry

Detailed research findings on the specific hydrogenolysis and reduction of this compound to malate (B86768) are not extensively available in the public domain. However, general principles of epoxide ring-opening and reduction can provide insights into potential reaction pathways.

Conversion to Malate

The conversion of this compound to disodium malate involves the reductive opening of the epoxide ring to form two adjacent hydroxyl groups, which, in the context of the succinate (B1194679) backbone, would result in the formation of malate. This transformation is a type of hydrogenolysis, where a carbon-oxygen bond of the epoxide is cleaved and hydrogen is added.

While direct experimental evidence for this specific conversion is scarce in the reviewed literature, the hydrolysis of epoxides to form vicinal diols is a well-known reaction that can be catalyzed by either acid or base. ucalgary.caresearchgate.net This suggests that under appropriate conditions, the epoxide ring of this compound could be opened to form a diol structure, which in this case would be the tartrate salt. To arrive at malate, a selective reduction of one of the hydroxyl groups would be necessary, which represents a more complex transformation. Alternatively, a direct hydrogenolysis that cleaves one C-O bond and reduces the other carbon could theoretically yield malate, but this specific pathway is not commonly reported for simple epoxides.

Catalytic Hydrogenation Systems (e.g., Supported Palladium Catalysts)

Catalytic hydrogenation is a common method for the reduction of various functional groups, and supported palladium catalysts are widely used for this purpose. In the context of epoxide hydrogenolysis, transition metal catalysts, including palladium, are employed to facilitate the ring-opening reaction. nih.gov

For the conversion of this compound, a supported palladium catalyst could potentially be used. The reaction would involve the activation of molecular hydrogen on the catalyst surface and subsequent attack on the epoxide ring. The specific reaction conditions, such as solvent, temperature, and hydrogen pressure, would be critical in determining the outcome of the reaction and the selectivity towards the desired malate product. The presence of the two carboxylate groups could also influence the interaction of the molecule with the catalyst surface and affect the regioselectivity of the ring-opening.

Mechanistic Insights into Solid-State Hydrogenolysis

There is a lack of specific information in the reviewed literature regarding the solid-state hydrogenolysis of this compound. Solid-state reactions, in general, are influenced by factors such as crystal packing, lattice defects, and the mobility of reactants within the solid matrix.

Hypothetically, the solid-state hydrogenolysis of this compound would involve the diffusion of hydrogen gas into the crystal lattice and its interaction with a solid catalyst, or potentially the direct reaction with the crystalline substrate under specific energetic conditions (e.g., high pressure, temperature, or mechanical activation). The mechanism would likely involve the activation of hydrogen on a catalytic surface, followed by the transfer of hydrogen atoms to the epoxide ring, leading to its cleavage. The stereochemical outcome of such a reaction would be highly dependent on the orientation of the molecules in the crystal lattice and the accessibility of the epoxide ring to the activated hydrogen species. Without experimental data, any proposed mechanism remains speculative.

Enzymatic Biotransformations Involving Disodium Trans Epoxysuccinate

Biocatalytic Production of Chiral Compounds

The high enantioselectivity and regioselectivity of epoxide hydrolases make them powerful tools for the biocatalytic production of chiral compounds, particularly the different isomers of tartaric acid. nih.gov Tartaric acid is a valuable chiral building block with wide applications in the food, pharmaceutical, and chemical industries. mdpi.comnih.gov Enzymatic synthesis offers an environmentally friendly and highly efficient alternative to traditional chemical methods. mdpi.com

The enzymatic hydrolysis of epoxysuccinate isomers is a key method for producing optically pure tartaric acid. google.comgoogleapis.com The choice of enzyme and the stereochemistry of the epoxysuccinate substrate directly determine which isomer of tartaric acid is synthesized.

The biocatalytic production of meso-tartaric acid is achieved through the specific action of trans-epoxysuccinate hydrolase (TESH) on trans-2,3-epoxysuccinate. wikipedia.org The enzyme facilitates the addition of a water molecule to the epoxide, resulting in the formation of the achiral meso-isomer of tartaric acid. wikipedia.org This biotransformation is highly efficient, providing a direct route to high-purity meso-tartaric acid. researchgate.net

The production of L-(+)-tartaric acid is a well-established biocatalytic process that utilizes cis-epoxysuccinate hydrolase (CESH). mdpi.comchemicalbook.com This enzyme specifically acts on cis-epoxysuccinate, not the trans isomer. google.com Numerous microorganisms have been identified that produce CESH, which hydrolyzes disodium (B8443419) cis-epoxysuccinate to yield sodium L-(+)-tartrate with an optical purity that can reach 100%. google.comnih.gov The resulting sodium L-(+)-tartrate can then be converted to L-(+)-tartaric acid. google.com This process highlights the strict substrate specificity of CESH and its importance in industrial biotechnology for producing the naturally occurring form of tartaric acid. mdpi.com

Table 2: Substrate Specificity and Products of Epoxysuccinate Hydrolases

| Enzyme | Substrate | Product(s) |

|---|---|---|

| trans-Epoxysuccinate Hydrolase (TESH) | Disodium trans-epoxysuccinate | meso-Tartaric Acid |

| cis-Epoxysuccinate Hydrolase (CESH) | Disodium cis-epoxysuccinate | L-(+)-Tartaric Acid |

This table contrasts the specific substrates and resulting products for TESH and CESH, illustrating their distinct roles in synthesizing tartaric acid isomers. wikipedia.orggoogle.com

Enantioselective Synthesis of Tartaric Acid Isomers

Production of meso-Tartaric Acid

The enzymatic hydrolysis of this compound is a stereospecific process that yields meso-tartaric acid. wikipedia.org This biotransformation is catalyzed by a specific enzyme known as trans-epoxysuccinate hydrolase (EC 3.3.2.4). wikipedia.org The reaction involves the addition of a water molecule to the epoxide ring of trans-2,3-epoxysuccinate, resulting in the formation of meso-tartrate. wikipedia.org Studies on enzymes from organisms like Pseudomonas putida have demonstrated the quantitative conversion of trans-epoxysuccinate to this achiral stereoisomer of tartaric acid. researchgate.net It is important to distinguish this from the hydrolysis of the cis-epoxysuccinate isomer, which, depending on the specific hydrolase, can produce either D-(-)- or L(+)-tartaric acid. nih.govnih.gov

Stereospecificity in Enzymatic Hydrolysis

The hydrolysis of this compound is characterized by a high degree of stereospecificity. The enzymes that act on this substrate, trans-epoxysuccinate hydrolases, exclusively produce meso-tartaric acid. wikipedia.org This specificity is a hallmark of epoxide hydrolases, which are known for their ability to catalyze enantioselective reactions, often resulting in products with very high enantiomeric purity. nih.gov In the case of the trans-epoxysuccinate hydrolase from Pseudomonas koreensis, the reaction proceeds with an exceptional enantiomeric excess (ee) value reported to be over 99.9%. researchgate.net This high fidelity underscores the precise molecular recognition and catalytic mechanism of the enzyme, which selectively processes the trans isomer to its corresponding diol without forming other stereoisomers.

Characterization of Epoxysuccinate Hydrolases

Enzyme Kinetics and Reaction Mechanisms (e.g., Two-Step Catalytic Mechanism)

The catalytic behavior of trans-epoxysuccinate hydrolase has been quantitatively described through enzyme kinetics. For the hydrolase isolated from Pseudomonas koreensis, Michaelis-Menten kinetics analysis determined a Kₘ value of 3.50 mM and a catalytic rate constant (kcat) of 99.75 s⁻¹. researchgate.net

Table 1: Kinetic Parameters of trans-Epoxysuccinate Hydrolase

| Parameter | Value |

|---|---|

| Kₘ | 3.50 mM |

Investigations using ¹⁸O-labeling have indicated that the enzyme operates via a two-step catalytic mechanism. researchgate.net This type of mechanism is common for hydrolases and typically involves the formation of a covalent enzyme-substrate intermediate, which is subsequently hydrolyzed to release the product and regenerate the free enzyme. wikipedia.org

Identification of Essential Active Site Residues and Catalytic Triads

The catalytic activity of trans-epoxysuccinate hydrolase is dependent on a specific arrangement of amino acid residues within its active site. Through site-directed mutagenesis studies on the enzyme from Pseudomonas koreensis, several residues have been identified as crucial for its function. These include Histidine (H) at position 34, Aspartic acid (D) at 104, Arginine (R) at 105 and 108, Aspartic acid (D) at 128, Tyrosine (Y) at 147, Histidine (H) at 149, Tryptophan (W) at 150, Tyrosine (Y) at 211, and Histidine (H) at 272. researchgate.net

A proposed catalytic mechanism involves an Asp-His-Asp catalytic triad (B1167595). researchgate.net In many hydrolase enzymes, a catalytic triad of acidic, basic, and nucleophilic residues works in concert to facilitate catalysis. wikipedia.orggonzaga.edulibretexts.orgnih.gov The acidic residue helps to orient the basic residue, which in turn activates the nucleophilic residue to attack the substrate. gonzaga.edu

Table 2: Essential Active Site Residues of trans-Epoxysuccinate Hydrolase

| Residue | Position |

|---|---|

| Histidine | 34 |

| Aspartic acid | 104 |

| Arginine | 105 |

| Arginine | 108 |

| Aspartic acid | 128 |

| Tyrosine | 147 |

| Histidine | 149 |

| Tryptophan | 150 |

| Tyrosine | 211 |

Optimization of Enzymatic Reaction Conditions (pH, Temperature)

The efficiency of the enzymatic hydrolysis of this compound is significantly influenced by reaction conditions such as pH and temperature. For the trans-epoxysuccinate hydrolase from Pseudomonas koreensis, the optimal conditions for activity have been determined to be a pH of 9.0 and a temperature of 45°C. researchgate.net The activity of hydrolases is typically confined to a specific range of pH and temperature, outside of which the enzyme's structure can be compromised, leading to a loss of function. nih.gov

Table 3: Optimal Reaction Conditions for trans-Epoxysuccinate Hydrolase

| Parameter | Optimal Value |

|---|---|

| pH | 9.0 |

Enzyme Inhibition and Activation Studies by Metal Ions

The activity of trans-epoxysuccinate hydrolase can be modulated by the presence of metal ions. Studies have shown that the enzyme from Pseudomonas koreensis is strongly inhibited by the divalent cations Zinc (Zn²⁺) and Manganese (Mn²⁺). researchgate.net Metal ions can inhibit enzyme activity through various mechanisms, including binding to the active site and interfering with substrate binding or catalysis, or by binding to other sites on the enzyme and inducing conformational changes that reduce its efficiency. Conversely, some enzymes require metal ions as cofactors for activation, although in this specific case, inhibition was observed. nih.gov

Microbial Bioconversion Systems

The utilization of microbial systems for the biotransformation of this compound offers a promising and sustainable alternative to conventional chemical synthesis routes. Microorganisms and their enzymes can catalyze specific reactions under mild conditions, leading to high yields and stereospecific products. This section explores the identification of microorganisms capable of transforming this epoxide and the application of immobilization technologies to enhance the efficiency and reusability of these biocatalysts.

Identification of Microorganisms for trans-Epoxysuccinate Transformation

A variety of microorganisms, including fungi and bacteria, have been identified for their ability to produce and metabolize trans-epoxysuccinic acid. Fungi, in particular, are noted for their capacity to synthesize this compound. Strains of Aspergillus, Paecilomyces, and Penicillium have been documented as producers of trans-l-epoxysuccinic acid.

Conversely, certain bacteria have demonstrated the ability to convert trans-epoxysuccinic acid into other valuable chemicals. For instance, species of Flavobacterium have been shown to facilitate the microbiological conversion of trans-l-epoxysuccinic acid to meso-tartaric acid. This biotransformation is of significant interest as it provides a direct enzymatic pathway to a useful dicarboxylic acid. The enzymes within these microorganisms, such as hydrolases, are responsible for the opening of the epoxide ring, a key step in the transformation process.

| Microorganism Genus | Type | Relevance to this compound |

|---|---|---|

| Aspergillus | Fungus | Production of trans-l-epoxysuccinic acid |

| Paecilomyces | Fungus | Production of trans-l-epoxysuccinic acid |

| Penicillium | Fungus | Production of trans-l-epoxysuccinic acid |

| Flavobacterium | Bacteria | Conversion of trans-l-epoxysuccinic acid to meso-tartaric acid |

Applications of Immobilized Enzymes and Microbial Cells in Biocatalysis

The immobilization of enzymes and whole microbial cells is a critical strategy for the industrial application of biocatalysis. nih.gov This technology involves confining the biocatalyst to a solid support material, which offers several advantages, including enhanced stability, simplified product separation, and the potential for continuous operation and catalyst reuse. nih.govmdpi.com

Common techniques for immobilization include adsorption, covalent binding, entrapment, and encapsulation. nih.gov For the microbial cells identified for trans-epoxysuccinate transformation, entrapment in natural polymers like calcium alginate is a gentle and widely used method. scielo.org.mxnih.gov This technique involves mixing the microbial cells with a sodium alginate solution and then extruding the mixture into a calcium chloride solution to form beads, effectively trapping the cells within the gel matrix. e3s-conferences.org This method is advantageous as it generally preserves cell viability and enzymatic activity. e3s-conferences.org

Immobilized enzymes, isolated from the identified microorganisms, can be attached to various carriers through covalent bonds. mdpi.com Supports with epoxy functional groups, for example, can react with amino groups on the enzyme surface to form stable linkages. nih.gov This method can significantly improve the operational stability of the enzyme under various process conditions. researchgate.net

The application of these immobilized systems in the biocatalysis of this compound can lead to more efficient and economically viable production processes. For instance, a packed-bed reactor containing immobilized microbial cells could be used for the continuous conversion of this compound to its corresponding diol, meso-tartaric acid. The immobilized biocatalyst's ability to be retained in the reactor simplifies downstream processing and allows for prolonged use. nih.gov

| Immobilization Technique | Biocatalyst | Support Material | Potential Application | Key Advantages |

|---|---|---|---|---|

| Entrapment | Whole cells (e.g., Flavobacterium sp.) | Calcium Alginate | Continuous production of meso-tartaric acid in a packed-bed reactor. | High cell loading, mild immobilization conditions, cell protection. e3s-conferences.org |

| Covalent Binding | Isolated epoxide hydrolase | Epoxy-functionalized resins | Batch or continuous conversion with high enzyme stability. | Strong enzyme attachment, reduced leaching, improved stability. mdpi.comnih.gov |

| Adsorption | Whole cells or enzymes | Ion-exchange resins | Simple and reversible immobilization for process development. | Easy to perform, low cost, potential for support regeneration. nih.gov |

Derivatization and Structural Modification for Advanced Research Applications

Synthesis of Epoxysuccinate-Based Enzyme Inhibitors

The electrophilic nature of the epoxide ring in the trans-epoxysuccinate moiety makes it an effective "warhead" for the irreversible inhibition of certain enzymes, particularly cysteine proteases. biorxiv.org The synthesis of inhibitors based on this scaffold involves attaching the epoxysuccinate group to a guiding moiety, often a peptide or peptidomimetic structure, which directs the inhibitor to the enzyme's active site.

The fundamental design principle for epoxysuccinate-based inhibitors is the covalent, irreversible modification of the target enzyme. wikipedia.org The process is a mechanism-based inhibition, where the inhibitor is specifically designed to exploit the catalytic mechanism of the enzyme family it targets. nih.govbiu.ac.il

The "Warhead" and Mechanism: The core of the inhibitor is the trans-epoxysuccinyl group. sigmaaldrich.com Inhibition occurs via a nucleophilic attack on one of the epoxide's carbon atoms by the thiolate group of the catalytic cysteine residue in the enzyme's active site. wikipedia.orgresearchgate.net This attack opens the strained epoxide ring and forms a stable thioether bond, thus covalently and irreversibly inactivating the enzyme. sigmaaldrich.comebi.ac.uk

Substrate Mimicry: To achieve potency and selectivity, the epoxysuccinate warhead is attached to a recognition element that mimics the natural substrate of the target protease. stanford.edu This recognition part of the inhibitor binds to the enzyme's specificity pockets (subsites), such as the S2 and S3 pockets, positioning the epoxide ring for optimal reaction with the active site cysteine. nih.govnih.gov The natural product E-64, a potent, broad-spectrum cysteine protease inhibitor, exemplifies this principle with a modified dipeptide structure of L-leucylamido(4-guanidino)butane. wikipedia.org The leucine (B10760876) residue fits well into the hydrophobic S2 pocket of many papain-like cysteine proteases. stanford.edu

Selectivity: While E-64 is a broad-spectrum inhibitor, selectivity for specific proteases (e.g., cathepsin B vs. cathepsin L) can be engineered by modifying the peptide or peptidomimetic portion of the molecule. nih.govtocris.com These modifications alter the interactions with the enzyme's subsites, allowing for the development of inhibitors that can target a single protease involved in a specific disease state. nih.gov

While peptide-based inhibitors are effective, they often suffer from poor bioavailability and rapid degradation in vivo. To overcome these limitations, the epoxysuccinate warhead is frequently incorporated into peptidomimetic scaffolds—structures that mimic peptides but are built from non-natural components. stanford.edunih.gov

The goal of using peptidomimetics is to create inhibitors with improved "drug-like" properties, such as increased stability against proteolysis, better cell permeability, and enhanced selectivity. stanford.edunih.gov This involves replacing standard peptide bonds or amino acid side chains with more robust chemical structures. cam.ac.ukqub.ac.uk Solid-phase synthesis methods have been developed to rapidly create diverse libraries of epoxysuccinate-based peptidomimetics, allowing for the screening of numerous compounds to identify leads with optimal pharmacological profiles. stanford.edugoogle.com These synthetic strategies enable the introduction of a wide variety of non-peptidic groups, which can fine-tune the inhibitor's interaction with the target enzyme. stanford.edu

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of epoxysuccinate-based inhibitors. These studies involve systematically modifying the inhibitor's structure and measuring the effect on its biological activity. nih.gov For instance, by synthesizing a library of molecules with different substituents at various positions of the peptidomimetic scaffold, researchers can determine which chemical features are critical for effective binding and inhibition. nih.govnih.gov

One study on cathepsin B inhibitors based on the E-64 scaffold demonstrated that substituting the P2 position with groups like ethyl(methyl) sulfane could significantly improve both inhibitory activity and selectivity over other cathepsins. nih.gov Similarly, diversification of the scaffold at other positions has led to inhibitors with improved potency and unique selectivity profiles. stanford.edu

The data generated from SAR studies are essential for developing Quantitative Structure-Activity Relationship (QSAR) models. 3D-QSAR modeling, in particular, correlates the three-dimensional properties of the inhibitors with their biological activity to predict the potency of novel compounds and guide further design efforts.

| Compound/Modification | Target Enzyme | P2 Group | P3/P4 Cap Group | Relative Potency/Selectivity |

| JPM-OEt | General Cathepsins | Leucine | Isoamyloxycarbonyl | Parent compound for comparison. stanford.edu |

| AMS35 | General Cathepsins | Leucine | 4-Fluorobenzyl | ~5-fold more potent than JPM-OEt. stanford.edu |

| AMS17 | Cathepsin B | Leucine | 3-(4-Hydroxyphenyl)propyl | Highly selective for Cathepsin B. stanford.edu |

| E64d Analog | Cathepsin B | 2-Methylpropane | 2-Methylbutane | Reference compound. nih.gov |

| E64d Analog | Cathepsin B | 2-Methylpropane | Ethyl(methyl) sulfane | Improved inhibitory activity and selectivity. nih.gov |

Table 1: Examples of Structure-Activity Relationship findings for epoxysuccinate-based inhibitors, demonstrating how modifications to the peptidomimetic scaffold affect potency and selectivity.

Stereochemistry is a critical factor in the synthesis and activity of epoxysuccinate inhibitors. researchgate.net The trans-epoxysuccinate warhead itself contains two stereocenters, and the specific configuration is vital for its inhibitory mechanism. The potent natural inhibitor E-64 contains a (2S, 3S)-trans-epoxysuccinyl moiety. biorxiv.orgwikipedia.org

Achieving stereochemical control is a primary focus of the synthetic process. mdpi.com Synthesis often begins with a chiral starting material, such as L- or D-diethyl tartrate (DET), to produce the epoxysuccinate with the desired (R,R) or (S,S) absolute configuration. nih.gov The choice of stereoisomer can have a profound impact on the inhibitor's properties; for example, inhibitors built with an (R,R) epoxysuccinate may be more selective but less potent than their (S,S) counterparts. google.com Furthermore, the stereochemistry of the amino acid or peptidomimetic components that make up the rest of the inhibitor is also crucial for ensuring the correct orientation within the enzyme's active site for efficient binding and reaction. researchgate.net

Polymeric Derivatives and Materials Research

Beyond enzyme inhibition, disodium (B8443419) trans-epoxysuccinate is a valuable monomer for creating functional polymers. Its bifunctional nature—containing both an epoxide ring and carboxylate groups—allows it to undergo polymerization to form polyesters with unique and useful properties.

A significant application of disodium trans-epoxysuccinate is in the synthesis of biodegradable copolymers. mdpi.comdoaj.orgrsc.org These materials, often referred to as polyepoxysuccinic acid (PESA), are considered environmentally friendly or "green" water treatment agents because they are free of phosphorus and nitrogen and can be broken down by microorganisms. francis-press.comgoogle.comacs.org

The synthesis typically involves the anionic ring-opening polymerization of the epoxysuccinate monomer. researchgate.netresearchgate.net One common method uses maleic anhydride (B1165640) as a starting material, which is hydrolyzed and then epoxidized to form the epoxysuccinate salt. This monomer is then polymerized, often using an initiator like calcium hydroxide (B78521). google.com The resulting polymer, PESA, is an effective scale and corrosion inhibitor for industrial water systems. researchgate.netgoogle.com

Furthermore, disodium cis-epoxysuccinate can be copolymerized with other monomers, such as 2,3-oxiranemethane sulfonic acid sodium, to produce novel biodegradable copolymers. researchgate.netepa.gov These copolymers can be designed to have enhanced properties, such as improved calcium-ion chelating ability and dispersion capacity, making them effective as builders in non-phosphoric detergents. researchgate.netepa.gov The biodegradability of these succinic acid-based polyesters is attributed to the presence of ester bonds in their backbone, which are susceptible to hydrolysis. nih.govmdpi.com

| Monomers | Initiator | Polymer Type | Key Properties | Application |

| Disodium cis-epoxysuccinate, 2,3-oxiranemethane sulfonic acid sodium | Calcium Hydroxide | Anionic ring-opening copolymer | Biodegradable, high calcium-ion chelating ability, good dispersion capacity. researchgate.netepa.gov | Non-phosphoric detergent builder. researchgate.net |

| Epoxysuccinic acid salt | Calcium Hydroxide | Homopolymer (PESA) | Biodegradable, non-phosphorus, non-nitrogen, scale inhibition. google.comresearchgate.net | Green water treatment agent. francis-press.comgoogle.com |

Table 2: Summary of synthesis and properties of biodegradable copolymers derived from epoxysuccinates.

Role in Eco-Friendly Chemical Formulations (e.g., Detergent Builders)

This compound is a precursor to polymers that are utilized in environmentally friendly chemical formulations, most notably as detergent builders. The resulting polymer, Polyepoxysuccinic Acid (PESA), is recognized as a green, environmentally friendly, water-soluble polymer because it is free from phosphorus and nitrogen. water-treatment-supplier.com Eco-friendly detergents are characterized by their use of biodegradable, plant-based ingredients that are free from harsh chemicals like phosphates. yeserchem.com

The primary function of a detergent builder is to counteract the effects of water hardness by sequestering mineral ions, primarily calcium (Ca²⁺) and magnesium (Mg²⁺). stppgroup.com These ions can interfere with the cleaning action of surfactants by forming insoluble precipitates. stppgroup.com Polymers derived from epoxysuccinic acid act as effective builders by chelating these metal ions, preventing them from deactivating the detergent's active components. This action improves the removal of various stains and helps in maintaining the whiteness of fabrics. stppgroup.com

Furthermore, the biodegradable nature of PESA is a significant advantage in eco-friendly formulations. water-treatment-supplier.com Traditional builders, such as phosphates, have been linked to environmental issues like eutrophication in waterways. youtube.com The use of biodegradable alternatives like PESA minimizes the ecological footprint of detergents. yeserchem.comyoutube.com These polymers are designed to break down naturally in the environment, addressing concerns about water pollution. youtube.comsafeway.com

Metal-Ion Chelating Properties of Polyepoxysuccinic Sodium

Polyepoxysuccinic sodium, a polymer derived from this compound, exhibits significant metal-ion chelating properties. Chelation is a process where a ligand binds to a central metal atom, forming a stable, ring-like structure known as a complex. mdpi.com This ability is crucial in various industrial applications where the presence of metal ions can interfere with processes or affect product quality.

The polymer has demonstrated a strong affinity for both heavy and alkaline earth metal cations. griffith.edu.aunih.gov This is due to the unique positioning of carboxylic acid groups in the polymer structure, which enables the effective entrapment of metal ions to form water-soluble complexes. griffith.edu.au In the textile industry, for example, Polyepoxysuccinic Acid can reduce the negative impact of ions such as Ca²⁺, Mg²⁺, Cu²⁺, and Fe²⁺ in water, which can otherwise affect product quality during desizing, scouring, bleaching, and dyeing processes. water-treatment-supplier.com

The chelation process effectively reduces the concentration of free metal ions, which can have a catalytic effect in undesirable reactions like lipid peroxidation. mdpi.com By binding these ions, chelating agents like polyepoxysuccinic sodium act as secondary antioxidants and stabilizers. mdpi.com This property is valuable not only in detergents but also in cooling water systems, where the polymer functions as a scale inhibitor for salts like calcium carbonate and calcium sulfate, even under conditions of high alkalinity and hardness. water-treatment-supplier.com

Table 1: Metal Ions Chelated by Polyepoxysuccinic Sodium and Related Polymers

| Ion | Chemical Symbol | Industry/Application Impacted | Reference |

| Calcium | Ca²⁺ | Detergents, Water Treatment, Textiles | water-treatment-supplier.com |

| Magnesium | Mg²⁺ | Detergents, Textiles | water-treatment-supplier.com |

| Copper | Cu²⁺ | Textiles | water-treatment-supplier.com |

| Iron | Fe²⁺ | Textiles, Corrosion Inhibition | water-treatment-supplier.comnih.gov |

| Barium | Ba²⁺ | Water Treatment (Scale Inhibition) | water-treatment-supplier.com |

| Strontium | Sr²⁺ | Water Treatment (Scale Inhibition) | water-treatment-supplier.com |

Application as a Chiral Synthon in Organic Synthesis

Enantiomerically pure epoxides are highly regarded as valuable intermediates and versatile starting materials in organic chemistry. mdpi.comresearchgate.net this compound, as a chiral molecule, serves as a synthon—a molecular building block used in the strategic synthesis of more complex organic compounds. youtube.com The inherent polarity and ring strain of the epoxide group make it susceptible to reactions with a variety of reagents, including nucleophiles, electrophiles, acids, and bases, allowing for the creation of new functional groups. mdpi.com

Building Block for Complex Molecule Synthesis

The concept of using simple, well-defined building blocks is a powerful strategy to accelerate the synthesis of complex small molecules, which are often sought for applications in medicine and materials science. youtube.com this compound fits this role perfectly due to its predefined stereochemistry and multiple reactive sites (two carboxylate groups and an epoxide ring). These features allow chemists to "stitch" it together with other molecules in a controlled manner. youtube.com

The development of multifunctional materials often requires a high degree of control over the molecular structure of the constituent building blocks. klinger-lab.de The use of a chiral synthon like this compound provides a foundation for constructing complex architectures with specific functionalities. Its structure can be incorporated into larger molecules, transferring its stereochemical information and providing handles for further chemical modification.

Stereoselective Transformations in Chemical Synthesis

Stereoselective synthesis is a critical aspect of modern organic chemistry, aiming to control the three-dimensional arrangement of atoms in a molecule. The "trans" configuration of the epoxide ring in this compound is key to its utility in stereoselective transformations. When the epoxide ring is opened by a nucleophile, the reaction proceeds with a defined stereochemical outcome, predictable based on the reaction mechanism (typically Sₙ2).

This control over stereochemistry is crucial, as different stereoisomers of a molecule can have vastly different biological activities or material properties. The use of epoxides in stereoselective multicomponent reactions allows for their transformation into more functionalized compounds, such as other heterocycles, with high precision. mdpi.com For instance, the ring-opening of a trans-epoxide will lead to a product with a specific, predictable relative stereochemistry between the newly formed functional groups. This makes this compound a valuable tool for chemists aiming to synthesize specific isomers of complex target molecules. chemrxiv.org

Advanced Analytical and Computational Methodologies in Disodium Trans Epoxysuccinate Research

Spectroscopic Characterization for Structural and Mechanistic Elucidation

Spectroscopic techniques are fundamental in confirming the chemical structure of Disodium (B8443419) trans-epoxysuccinate and elucidating the mechanisms of its reactions, such as the enzymatic hydrolysis to tartrate. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. For epoxides, characteristic absorption bands indicate the presence of the oxirane ring. The disappearance of these bands can be monitored to track the progress of ring-opening reactions. nih.govspectroscopyonline.com For instance, the C-O stretching vibrations of the epoxy ring typically appear in the 1250 cm⁻¹ region, while asymmetric and symmetric ring stretching ("ring breathing") modes are observed around 950-810 cm⁻¹ and 880-750 cm⁻¹, respectively. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment in a molecule. ¹H NMR and ¹³C NMR are essential for the structural confirmation of Disodium trans-epoxysuccinate. In ¹H NMR, the protons on the epoxide ring have characteristic chemical shifts. Due to the strained nature of the three-membered ring, these protons are typically shielded compared to protons on a regular ether. The coupling constants between the vicinal protons on the epoxide can help determine the stereochemistry (cis or trans). Monitoring reaction pathways using ¹H NMR is a powerful technique for sensitive products. researchgate.net

A summary of expected spectroscopic data for this compound is presented below.

| Technique | Functional Group/Atom | Expected Observation | Application |

| FTIR | Epoxide C-O-C | Asymmetric stretch (~950-810 cm⁻¹) | Structural confirmation, Monitoring epoxide ring-opening |

| Carboxylate C=O | Strong stretch (~1610-1550 cm⁻¹) | Identification of carboxylate groups | |

| ¹H NMR | Epoxide C-H | Characteristic chemical shift (δ ~2.5-3.5 ppm) | Structural confirmation, Stereochemistry determination |

| ¹³C NMR | Epoxide C-O | Characteristic chemical shift (δ ~40-60 ppm) | Structural confirmation |

Chromatographic Techniques for Product Isolation and Analysis

Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of this compound and its reaction products from complex mixtures. rsc.org High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose due to the compound's high polarity and ionic nature.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate components of a mixture. For a charged, water-soluble compound like this compound and its corresponding diol product (tartrate), several HPLC modes can be employed:

Reversed-Phase HPLC (RP-HPLC): While challenging for highly polar compounds, ion-pairing agents can be added to the mobile phase to increase retention on a nonpolar stationary phase.

Ion-Exchange Chromatography (IEX): This is an ideal method for separating charged molecules. Anion-exchange chromatography would be used to separate this compound and other anionic species based on their charge.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is effective for retaining and separating very polar compounds.

A typical analysis involves monitoring the disappearance of the this compound peak and the appearance of the product peak over time, allowing for detailed kinetic studies of enzymatic reactions. Flash chromatography can also be adapted for the large-scale purification of these compounds. mdpi.com

A hypothetical HPLC method for analyzing the enzymatic hydrolysis of this compound is outlined in the table below.

| Parameter | Condition | Purpose |

| Column | Anion-Exchange or HILIC | Separation of polar, anionic compounds |

| Mobile Phase | Aqueous buffer gradient (e.g., phosphate (B84403) or acetate) | Elution of analytes based on charge or polarity |

| Flow Rate | 0.5 - 1.0 mL/min | Optimal separation efficiency |

| Detector | UV (at ~210 nm) or Mass Spectrometry (MS) | Detection of carboxylate-containing compounds or mass-based identification |

| Temperature | 25-30 °C | Reproducible retention times |

Computational Chemistry Approaches

Computational chemistry provides powerful insights into the molecular-level interactions and reaction mechanisms involving this compound that are often inaccessible by experimental means alone.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as an enzyme's active site) to form a stable complex. acs.org Docking is used to generate hypotheses about the binding pose of the substrate and to identify key amino acid residues involved in its recognition and catalysis. For example, docking simulations have been used to identify putative residues involved in the catalysis of cis-epoxysuccinate hydrolase. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. youtube.comyoutube.com Starting from a docked pose, MD simulations can provide a dynamic view of the enzyme-substrate complex, revealing conformational changes, the stability of interactions (like hydrogen bonds), and the role of water molecules in the active site. researchgate.netnih.gov This method offers a deeper understanding of the structural and dynamic factors that govern substrate binding and the subsequent chemical reaction.